Dinocton 6

Description

Contextualization within the Historical Trajectory of Agricultural and Environmental Chemistry Research

The history of agricultural chemistry is marked by a significant shift from inorganic to synthetic organic compounds in the mid-20th century. apsnet.orgwww.csiro.au This era saw the introduction of numerous classes of pesticides and fungicides that were more effective than their predecessors. apsnet.org Among these were the dinitrophenol derivatives, such as 2,4-dinitrophenol (DNP), dinoseb, and dinoterb, which were utilized as herbicides and fungicides. wikipedia.orgnih.gov These compounds represented a move towards chemically synthesized solutions for pest and disease control in agriculture. www.csiro.au

Dinocton 6, as a dinitrophenyl carbonate, falls within this historical lineage. The trajectory of many early synthetic organic pesticides involved an initial period of widespread use followed by withdrawal as environmental and toxicological impacts became better understood. www.csiro.auwikipedia.org For instance, DNP was withdrawn from agricultural use in 1998, and there are currently no actively registered pesticides containing it in the United States or Europe. wikipedia.org This historical pattern provides a framework for understanding the potential lifecycle and research context of related compounds like this compound.

Environmental chemistry as a discipline evolved to study the fate, transport, and effects of such chemical species in the natural world. cdc.govepa.gov The study of compounds like this compound is rooted in the need to understand how anthropogenic chemicals interact with soil, water, and air, and their persistence in these environmental compartments. cdc.govarmy.mil

Methodological Frameworks for Compound-Centric Academic Inquiry

A compound-centric academic inquiry into a substance like this compound relies on established analytical methodologies to identify and quantify its presence in various matrices and to study its transformation and degradation. ekb.eg The primary techniques for the analysis of dinitrophenol-related compounds involve chromatography and mass spectrometry. ekb.egnih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal separation techniques used. nih.govekb.eg

GC is suitable for volatile and semi-volatile compounds and is often paired with detectors like Electron Capture Detectors (ECD) or Nitrogen-Phosphorus Detectors (NPD) for selective analysis of nitro-containing compounds. researchgate.netepa.gov

HPLC is adept at separating non-volatile and polar compounds, which might be relevant for this compound and its potential metabolites. nih.gov

Mass Spectrometry (MS) is frequently coupled with these chromatographic techniques (GC-MS and LC-MS) to provide definitive identification and structural information based on the mass-to-charge ratio of the compound and its fragments. ekb.egnih.gov This combination is a cornerstone for confirming the identity of residues in complex environmental or biological samples. researchgate.net

Sample preparation is a critical preceding step and often involves techniques like liquid-liquid extraction or solid-phase extraction (SPE) to isolate the target compound from the sample matrix (e.g., soil, water, or biological tissue) and concentrate it for analysis. epa.govnih.gov

The study of a compound's environmental fate and metabolic pathways involves applying these analytical frameworks to controlled experiments. For example, laboratory incubation studies in soil or water can be monitored over time to identify degradation products. cdnsciencepub.com Similarly, metabolic studies would analyze biological samples (e.g., urine, blood) from organisms exposed to the compound to identify metabolites formed through biological processes. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the key physicochemical properties of this compound, based on available data. These properties are fundamental in predicting the compound's environmental behavior.

| Property | Value |

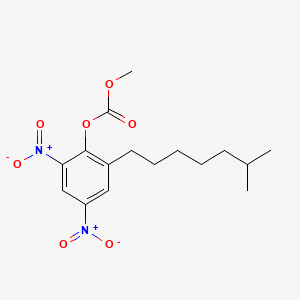

| Molecular Formula | C₁₆H₂₂N₂O₇ |

| Molecular Weight | 354.35 g/mol |

| Description | Mixture of 2,4-dinitro-6-octylphenyl and 2,6-dinitrooctylphenyl carbonate researchgate.net |

| CAS Number | 32534-96-6, 104078-12-8 researchgate.net |

Data sourced from PubChem. researchgate.net

Table 2: Common Methodological Frameworks for Analysis This table details the analytical methods typically employed in the study of dinitrophenol-class compounds.

| Methodology | Purpose | Typical Application |

| Gas Chromatography (GC) | Separation of volatile/semi-volatile compounds. | Quantification of parent compound in soil or water samples. epa.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile/polar compounds. | Analysis of potential degradation or metabolic products. nih.gov |

| Mass Spectrometry (MS) | Compound identification and structural elucidation. | Confirmation of compound identity in complex matrices. nih.gov |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration. | Isolation of trace amounts of the compound from environmental samples. nih.gov |

Structure

3D Structure

Properties

CAS No. |

32534-96-6 |

|---|---|

Molecular Formula |

C16H22N2O7 |

Molecular Weight |

354.35 g/mol |

IUPAC Name |

methyl [2-(6-methylheptyl)-4,6-dinitrophenyl] carbonate |

InChI |

InChI=1S/C16H22N2O7/c1-11(2)7-5-4-6-8-12-9-13(17(20)21)10-14(18(22)23)15(12)25-16(19)24-3/h9-11H,4-8H2,1-3H3 |

InChI Key |

ODOSVAWLEGXOPB-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC |

Canonical SMILES |

CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC |

Other CAS No. |

32534-96-6 |

Synonyms |

dinocton |

Origin of Product |

United States |

Historical and Developmental Trajectories of Dinocton 6 Research

Genesis and Early Synthetic Investigations

The development of dinitrophenol pesticides can be traced back to the early 20th century, a period of significant expansion in the chemical industry and a growing understanding of the application of synthetic organic compounds in agriculture. apsnet.org The fungicidal and insecticidal properties of dinitrophenols were recognized, leading to the synthesis and evaluation of various derivatives.

Dinocton 6 is chemically described as a reaction mixture of isomers of methyl [2-(6-methylheptyl)-4,6-dinitrophenyl] carbonate. The synthesis of such dinitrophenyl carbonates generally involves a multi-step process. While the precise, documented synthetic route for this compound is not available, a general pathway can be inferred from established organic chemistry principles and published syntheses of similar compounds.

A plausible synthetic approach would likely involve the following key steps:

Alkylation of Phenol: The synthesis would likely begin with the alkylation of a phenol derivative to introduce the specific octyl side chain.

Nitration: The resulting alkylated phenol would then undergo nitration to introduce the two nitro groups onto the benzene (B151609) ring. The conditions of this reaction would be controlled to favor the formation of the desired dinitrophenol isomer.

Carbonate Formation: Finally, the dinitrophenol intermediate would be reacted with a methyl chloroformate or a similar reagent to form the methyl carbonate ester.

The synthesis of related bis(4-nitrophenyl) carbonate has been described involving the nitration of diphenyl carbonate. chemicalbook.com Another general method for preparing nitrophenyl carbonates involves the reaction of a nitrophenol with a suitable carbonate precursor. google.com The production of this compound would have required careful control of reaction conditions to yield the specific mixture of isomers that constitute the final product.

The research and development of such pesticides were often carried out by chemical companies specializing in agricultural products. The Murphy Chemical Company, for instance, was a known producer of various insecticides and fungicides during the mid-20th century, the era when dinitrophenol-based pesticides were more common. google.com

Table 1: General Properties of Dinitrophenol Pesticides

| Property | Description |

| Chemical Class | Dinitrophenol |

| Primary Use | Fungicide, Acaricide |

| Mechanism of Action | Uncoupler of oxidative phosphorylation |

| General State | Crystalline solids or oily liquids |

| Solubility | Generally low in water, soluble in organic solvents |

Influence on Subsequent Chemical Development and Research Paradigms

The use of dinitrophenol-based pesticides like this compound had a notable, albeit indirect, influence on the trajectory of agrochemical research and development. This influence can be primarily understood through the lens of evolving safety standards, the drive for increased specificity, and the emergence of pesticide resistance.

The broad-spectrum activity of dinitrophenols, while effective, also meant they could impact non-target organisms. Research in the mid to late 20th century increasingly focused on developing pesticides with more specific modes of action to minimize environmental impact. The study of the mechanism of action of dinitrophenols, as uncouplers of oxidative phosphorylation, contributed to a deeper understanding of cellular respiration and toxicology. nih.gov This knowledge, in turn, guided the search for new molecular targets in pests and fungi that could be exploited for more selective chemical control.

The development of resistance to fungicides in target pathogens became a significant concern for dinitrophenol compounds and other single-site inhibitors. researchgate.net This challenge spurred a paradigm shift in fungicide research, moving away from a reliance on single compounds and towards the development of integrated pest management (IPM) strategies. This included the development of fungicides with different modes of action to be used in rotation to slow the development of resistance.

The eventual decline in the use of many older classes of pesticides, including many dinitrophenols, was also driven by more stringent regulatory requirements and a greater emphasis on environmental and human safety. This regulatory pressure fostered innovation, leading to the discovery and commercialization of new classes of fungicides and acaricides with improved safety profiles and more targeted activity. The historical use of compounds like this compound, therefore, serves as a benchmark against which the advancements in modern agrochemical science can be measured.

Table 2: Evolution of Fungicide Development Paradigms

| Era | Dominant Paradigm | Examples of Chemical Classes |

| Early 20th Century | Broad-spectrum, inorganic compounds | Copper, Sulfur |

| Mid-20th Century | Broad-spectrum, synthetic organic compounds | Dithiocarbamates, Dinitrophenols |

| Late 20th Century | Systemic, single-site inhibitors | Benzimidazoles, Strobilurins |

| 21st Century | Integrated Pest Management, targeted action, biologicals | Neonicotinoids (insecticides), Biopesticides |

Advanced Synthetic Methodologies and Chemical Transformations of Dinocton 6

Strategies for Dinocton 6 Total Synthesis

Specific, detailed strategies for the total synthesis of this compound are not comprehensively described in the accessible scientific literature. The complexity of its dinitrophenyl carbonate core and the branched aliphatic chain would typically necessitate multi-step synthetic approaches.

Regioselectivity: Direct nitration of a substituted benzene (B151609) ring can lead to mixtures of isomers, requiring careful control or separation.

Steric Hindrance: The bulky 6-methylheptyl group could introduce steric challenges in reactions near the aromatic ring.

Handling of Nitro Groups: Nitro groups can be sensitive under certain reaction conditions, requiring specific protective strategies or milder reagents.

Specific modern or catalytic approaches for the synthesis of this compound are not detailed in the provided search results. Modern synthetic chemistry often leverages catalytic methods, such as transition-metal catalysis (e.g., cross-coupling reactions), organocatalysis, or biocatalysis, to achieve higher efficiency, selectivity, and sustainability mdpi.comscribd.comkvmwai.edu.in. These methods are typically employed to overcome challenges associated with classical routes, such as improving regioselectivity, stereoselectivity, or reducing the number of synthetic steps. However, the application of such advanced methodologies specifically to this compound's synthesis remains undocumented in the reviewed sources.

Exploration of Novel Reaction Pathways and Yield Optimization

Specific research findings on novel reaction pathways for this compound or detailed strategies for its yield optimization are not available in the provided search results. In general organic synthesis, yield optimization is a critical aspect, often involving the fine-tuning of reaction parameters such as temperature, pressure, solvent, concentration, and catalyst loading, as well as the design of more efficient synthetic routes epo.orgfoundationinc.coadomik.comaizon.ai. The exploration of novel reaction pathways aims to discover unprecedented chemical transformations that can simplify existing syntheses or enable access to previously inaccessible molecular architectures.

Stereochemical Considerations in Synthesis and Isomer Production

This compound is explicitly noted as a "mixture of isomers," specifically comprising methyl 2-octyl-4,6-dinitrophenyl carbonate and methyl 4-octyl-2,6-dinitrophenyl carbonate europa.eu. This indicates the presence of positional isomers, where the branched octyl group is located at different positions (2- or 4-) relative to the dinitrophenyl carbonate moiety. The synthesis of this compound, therefore, involves the production of these isomers, and any stereochemical considerations would primarily revolve around controlling the regioselectivity of the octyl group's attachment to the dinitrophenyl core, rather than enantiomeric or diastereomeric control in the classical sense of chiral centers researchgate.netwikipedia.org. The presence of a methyl group on the heptyl chain (6-methylheptyl) also introduces a chiral center within the side chain, meaning that the 6-methylheptyl group itself could be racemic or enantiopure, depending on its source or the synthetic route to its incorporation. The specific optical purity or the ratio of these potential stereoisomers within the 6-methylheptyl chain for this compound is not detailed in the available information.

Environmental Transport, Fate, and Biogeochemical Cycling of Dinocton 6

Atmospheric Transport and Deposition Dynamics

Atmospheric transport plays a role in the global distribution of various pollutants, including organic compounds ifremer.frunscear.org. Chemicals can enter the atmosphere through volatilization from surfaces such as soil and water, or as aerosols and particulate matter ifremer.frresearchgate.net. Once airborne, they can be transported over short or long distances depending on their physicochemical properties, atmospheric conditions, and wind patterns researchgate.netcodos.org.

Deposition dynamics involve the removal of atmospheric compounds back to the Earth's surface through wet and dry deposition codos.orgnine-esf.org. Wet deposition occurs when compounds are scavenged by precipitation (rain, snow), while dry deposition involves direct settling of particles or adsorption of gases onto surfaces codos.orgnine-esf.org. For organic compounds, factors such as vapor pressure, Henry's Law constant, and particle-water partitioning coefficients influence their atmospheric residence time and deposition pathways nine-esf.org. Given Dinocton 6's predicted XLogP of 5.5, it is likely to have a relatively low water solubility and a tendency to associate with particulate matter in the atmosphere, which would influence its transport and deposition patterns uni.lunih.gov.

Aquatic System Distribution and Sediment Partitioning

In aquatic systems, the distribution of organic compounds like this compound is primarily governed by their partitioning between the water column, suspended particulate matter, and bottom sediments nih.govclu-in.org. This partitioning is influenced by the compound's hydrophobicity, as indicated by its octanol-water partition coefficient (Kow or XLogP), and the organic carbon content of the sediments and suspended solids clu-in.orgecetoc.org.

Compounds with high hydrophobicity, such as this compound (predicted XLogP of 5.5), tend to sorb strongly to organic carbon in sediments and suspended solids, leading to higher concentrations in the solid phases compared to the dissolved phase in the water column clu-in.orgecetoc.org. This phenomenon is often described by the equilibrium partitioning (EqP) theory, which posits that a nonionic chemical in sediment partitions between sediment organic carbon, interstitial (pore) water, and benthic organisms clu-in.org. The distribution coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to quantify this partitioning clu-in.orgecetoc.org. Sediment-water disequilibrium can also occur, influenced by factors like organic carbon mineralization nih.gov.

Table 1: Factors Influencing Aquatic System Distribution and Sediment Partitioning

| Factor | Influence on Hydrophobic Compounds (e.g., this compound) | Reference |

| Hydrophobicity (XLogP) | Higher XLogP leads to stronger sorption to solids. | nih.govclu-in.org |

| Organic Carbon Content | Higher organic carbon in sediments/solids increases sorption. | clu-in.orgmdpi.com |

| Suspended Particulate Matter | Provides surfaces for sorption, influencing transport. | nih.gov |

| Salinity | Can influence partitioning coefficients (e.g., for mercury, higher salinity decreased log(KD)). | mdpi.com |

Terrestrial Soil Mobility and Sorption Phenomena

The mobility and fate of organic compounds in terrestrial soils are largely determined by sorption phenomena, primarily adsorption and absorption to soil components international-agrophysics.orgnih.gov. Sorption processes play a fundamental role in retaining compounds in soil, influencing their bioavailability, migration, and potential for leaching into groundwater international-agrophysics.org.

For organic compounds, the most significant variables influencing sorption are typically the soil's organic matter (OM) content, clay content, and the presence of iron and aluminum oxides nih.goveuropa.euresearchgate.net. Soils with higher organic matter content generally exhibit greater sorption capacities for hydrophobic organic contaminants nih.govresearchgate.net. Clay content also contributes to sorption due to its surface area and charge characteristics international-agrophysics.orgresearchgate.net. The pH of the soil can also influence sorption, particularly for compounds that can ionize, though for non-ionic compounds like this compound, the effect might be less direct europa.eu. Sorption can be hysteretic, meaning desorption is less reversible than adsorption, leading to persistent residues in soil nih.gov.

Table 2: Key Soil Properties Influencing Mobility and Sorption

| Soil Property | Influence on Sorption of Organic Compounds | Reference |

| Organic Matter (OM) Content | Primary determinant; higher OM increases sorption. | nih.govresearchgate.net |

| Clay Content | Contributes to sorption due to surface area and charge. | researchgate.net |

| Iron and Aluminum Oxides | Can influence sorption, accounting for variability. | nih.gov |

| pH | Can affect sorption, especially for ionizable compounds. | europa.eu |

Photodegradation Pathways and Kinetics

Photodegradation refers to the chemical breakdown of compounds induced by light, typically ultraviolet (UV) or visible light frontiersin.orgresearchgate.net. This process can occur through direct photolysis, where the molecule directly absorbs light energy and undergoes transformation, or indirect photolysis, where light-induced reactive species (e.g., hydroxyl radicals, singlet oxygen) in the environment attack the compound frontiersin.orgnih.gov.

The kinetics of photodegradation are often described by pseudo-first-order models, where the degradation rate is proportional to the concentration of the compound mdpi.commdpi.com. Factors influencing photodegradation kinetics include light intensity and wavelength, the presence of photosensitizers or inhibitors, and the chemical structure of the compound itself nih.govmdpi.com. Common photodegradation pathways for organic compounds include hydroxylation, cleavage of bonds, and ring-opening reactions frontiersin.orgresearchgate.net. While specific photodegradation pathways and kinetics for this compound are not detailed in the provided search results, as an organic compound, it would be subject to these general photochemical processes in sunlit environments.

Microbial Biotransformation and Biodegradation Mechanisms

Microbial biotransformation and biodegradation are crucial processes in the environmental fate of organic compounds, leading to their breakdown into simpler, often less toxic, substances nmb-journal.comnih.gov. Microorganisms, including bacteria and fungi, possess diverse enzymatic systems capable of modifying or mineralizing a wide range of organic molecules inflibnet.ac.inslideshare.netmdpi.com.

Common microbial biotransformation mechanisms include oxidation, reduction, hydrolysis, de-epoxidation, epimerization, and acetylation nmb-journal.cominflibnet.ac.in. These reactions can convert complex compounds into more polar or water-soluble forms, facilitating their further degradation or elimination inflibnet.ac.in. The efficiency and specific mechanisms of microbial degradation depend on factors such as the microbial species involved, the properties of the compound, and environmental conditions like temperature, pH, and nutrient availability mdpi.comnih.gov.

While specific microbial consortia identified for the degradation of this compound are not available in the provided search results, the concept of microbial consortia is highly relevant to the biodegradation of complex compounds in the environment plos.orgfrontiersin.org. Microbial consortia, which are communities of different microorganisms, often exhibit enhanced degradation capabilities compared to isolated single strains frontiersin.org. This is due to synergistic interactions, where different members of the consortium contribute complementary enzymatic activities or create favorable microenvironments for degradation plos.orgnih.gov. For instance, one species might break down a complex compound into intermediates, which are then further degraded by other species in the consortium frontiersin.org. This collaborative approach makes consortia more adaptable and stable in diverse environmental conditions frontiersin.org.

The elucidation of specific metabolic pathways involves identifying the series of enzymatic reactions that transform a starting compound into its final products libretexts.org. For xenobiotic compounds like this compound, these pathways often involve initial modifications (e.g., hydroxylation, dealkylation), followed by ring cleavage (if applicable), and eventually mineralization into carbon dioxide, water, and inorganic salts mdpi.com. While general metabolic pathways (e.g., carbohydrate metabolism, citric acid cycle) are well-understood within microbial physiology lumenlearning.commhmedical.comnih.gov, the specific metabolic pathways for the biodegradation of this compound by microorganisms are not detailed in the provided search results. Research in this area typically involves identifying intermediate metabolites and the enzymes responsible for each transformation step to fully understand the biodegradation mechanism mdpi.com.

Enzymatic Activities Involved in Biotransformation

The biotransformation of xenobiotic compounds, including pesticides like this compound, typically involves enzymatic processes that convert them into more water-soluble forms, facilitating their excretion or further degradation. openaccessjournals.comyoutube.com These processes are broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. openaccessjournals.com For nitroaromatic compounds, which include this compound, microbial degradation is a significant pathway in the environment. researchgate.netnih.goveaht.orglodz.plomicsonline.org

Characterization of Key Biotransformation Enzymes

Specific enzymatic activities directly characterized for the biotransformation of this compound are not extensively detailed in publicly available research. However, based on its chemical structure as a dinitrophenyl derivative, general mechanisms observed for other nitroaromatic compounds can provide insight into potential biotransformation pathways.

Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of degrading nitroaromatic compounds. Key enzymes involved in the biotransformation of such compounds often include:

Nitroreductases: These enzymes catalyze the reduction of nitro groups (-NO₂) to amino groups (-NH₂), often through nitroso and hydroxylamino intermediates. This is a common initial step in the anaerobic degradation of nitroaromatics. nih.goveaht.orgomicsonline.org

Cytochrome P450 enzymes (CYPs): These are a superfamily of heme-containing monooxygenases primarily involved in Phase I oxidation reactions, including the introduction of hydroxyl groups. openaccessjournals.comyoutube.commdpi.com They exhibit broad substrate specificity and can be induced by exposure to xenobiotics. researchgate.netopenaccessjournals.com

Mixed Function Oxidase (MFO) System: This bacterial system, which includes cytochrome P450 and other drug-metabolizing enzymes like aminopyrine (B3395922) N-demethylase, acetanilide (B955) hydroxylase, and glutathione (B108866) S-transferase, has been observed to be induced by and involved in the degradation of various nitroaromatic compounds. researchgate.net

Laccases: These enzymes are capable of degrading phenolic compounds, including dinitrophenols, through oxidation reactions. lodz.plnih.gov

Dioxygenases: These enzymes can insert two hydroxyl groups into an aromatic ring, often leading to the elimination of nitro groups and subsequent ring cleavage. researchgate.netresearchgate.net

Co-factor Requirements and Reaction Mechanisms of Microbial Enzymes

Microbial enzymes involved in the biotransformation of nitroaromatic compounds typically require specific co-factors to facilitate their reactions. For instance:

NADH/NADPH: Nitroreductases often utilize the reducing power of flavin-based NADH/NADPH or NADPH independently to reduce nitro groups. youtube.comeaht.orgomicsonline.org

Coenzyme F420: In some bacterial strains, such as Nocardioides simplex FJ2-1A, the enzymatic activity for the degradation of dinitrophenols has been shown to be dependent on NADPH and coenzyme F420. researchgate.net

Molecular Oxygen: Aerobic degradation pathways of aromatic compounds often involve oxygenases (e.g., monooxygenases, dioxygenases) that incorporate oxygen atoms into the substrate. frontiersin.org

The general reaction mechanisms for nitroaromatic degradation can involve:

Reductive pathways: Under anaerobic conditions, nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups. researchgate.net

Oxidative pathways: Under aerobic conditions, hydroxylation of the aromatic ring can occur, followed by ring cleavage. This can lead to the release of nitro groups as nitrite. researchgate.netresearchgate.net

Hydride transfer: Some bacteria can initiate the degradation of dinitrophenols by hydrogenation at the aromatic ring, involving hydride transfer. researchgate.net

The precise co-factor requirements and detailed reaction mechanisms specific to this compound would necessitate dedicated research on its enzymatic degradation.

Bioaccumulation and Biomagnification in Non-Human Trophic Levels

Bioaccumulation refers to the uptake and retention of a chemical substance by an organism from all exposure routes (e.g., water, food, sediment), where the rate of intake exceeds the rate of excretion. openaccessjournals.comosti.govfrontiersin.org Biomagnification is the process by which the concentration of a contaminant increases in the tissues of organisms at successively higher trophic levels in a food chain. openaccessjournals.comosti.goviloencyclopaedia.orgusgs.govcapemaywhalewatch.com

This compound has a predicted log octanol-water partition coefficient (log Kow) of 5.5. researchgate.netnih.gov A log Kow value between 5 and 8 is generally considered indicative of a potential for bioaccumulation in aquatic environments, especially for substances characterized by high persistence and negligible metabolism. osti.govecetoc.org Chemicals with high log Kow values tend to accumulate in the lipid tissues of organisms. usgs.govchemsafetypro.com

Accumulation in Aquatic Organisms

While the log Kow of this compound suggests a potential for bioaccumulation, specific experimental data or measured bioconcentration factors (BCFs) or bioaccumulation factors (BAFs) for this compound in aquatic organisms (e.g., fish, invertebrates, algae) are not available in the reviewed literature.

General principles of bioaccumulation in aquatic organisms indicate that:

Bioconcentration (BCF): This is the uptake from the surrounding water via respiratory and dermal surfaces. It is typically expressed as the ratio of the chemical concentration in the organism to its concentration in water at steady state. osti.govchemsafetypro.commdpi.com

Bioaccumulation (BAF): This includes uptake from all routes, including diet. osti.govplos.orgus.es

Factors influencing accumulation: The degree of bioaccumulation is influenced by the chemical's hydrophobicity (log Kow), its persistence, and the organism's metabolic capacity to break down the chemical. usgs.govecetoc.orgresearchgate.net Poorly metabolized compounds tend to remain in animal tissues. usgs.gov Organisms at lower trophic levels and benthic organisms may exhibit relatively higher uptake of certain compounds. us.es

Given the absence of specific studies on this compound, its actual accumulation in aquatic organisms would depend on the interplay of these factors, particularly its environmental persistence and the metabolic capabilities of various aquatic species.

Transfer Across Terrestrial Food Chains

Similar to aquatic environments, detailed research findings on the transfer and biomagnification of this compound across terrestrial food chains are not available. However, the principles of biomagnification suggest that if this compound were to persist in terrestrial environments and be taken up by primary consumers, it could potentially biomagnify up the food chain.

Biomagnification occurs because:

Organisms at higher trophic levels consume a larger biomass from lower trophic levels to meet their energy needs. iloencyclopaedia.org

If a persistent and bioaccumulative contaminant is present in the prey, its concentration can increase in the predator's tissues as it consumes multiple contaminated prey individuals. iloencyclopaedia.orgcapemaywhalewatch.com

For compounds that are poorly metabolized and readily accumulate in fats, the likelihood of biomagnification is higher. usgs.gov Without specific studies on this compound in terrestrial food chains, its biomagnification potential remains a theoretical consideration based on its chemical properties and general ecotoxicological principles.

Environmental Fate Modeling and Predictive Ecotoxicology

Environmental fate modeling aims to quantitatively describe how chemicals move and transform within various environmental compartments (e.g., air, water, soil, sediment, vegetation). researchgate.netmdpi.comrsc.org Predictive ecotoxicology uses models and other tools to anticipate the effects of chemicals on ecosystems and organisms. google.comscribd.com

Specific environmental fate models or predictive ecotoxicology data for this compound are not explicitly detailed in the reviewed literature. However, general approaches and models are widely used for assessing the environmental behavior of chemicals.

Environmental Fate Models: These models typically employ mass balance equations to track the distribution and transformation of a chemical across different environmental compartments. researchgate.netmdpi.com They integrate information on chemical properties (e.g., partitioning coefficients like Kow, degradation half-lives), environmental scenarios, and emission data. us.esrsc.org Examples include multimedia compartmental models (MCMs) which describe chemical fate processes as intermedia transfer within well-mixed environmental compartments. mdpi.com

Predictive Ecotoxicology: This field strives to understand how chemicals affect the environment and to identify combinations of chemicals and organisms most likely to cause problems. scribd.com It relies on characterizing physiological modes of action, in vitro to in vivo toxicity extrapolation, and in silico ecotoxicology. scribd.comthepsci.eu Quantitative Structure-Activity Relationships (QSARs) are often used to predict endpoints like the bioconcentration factor in fish from molecular structures. ecetoc.orgmdpi.com

Given that this compound is an obsolete compound, extensive modern environmental fate modeling and predictive ecotoxicology studies specific to it may be limited. Regulatory assessments in the past would have relied on available data and models of their time to predict its environmental concentrations and potential ecotoxicological impacts. europa.eueuropa.eu The log Kow of 5.5 for this compound suggests its partitioning behavior would favor accumulation in organic phases (e.g., soil, sediment, biota) over water. researchgate.netnih.govchemsafetypro.com

Ecological Interactions and Non Target Biological Responses to Dinocton 6

Impact on Soil Microbial Community Structure and Function

Effects on Non-Arthropod Invertebrate Populations and Ecosystem Services

Comprehensive research detailing the effects of Dinocton 6 on non-arthropod invertebrate populations and the ecosystem services they provide is not extensively documented in the available scientific literature. Non-arthropod invertebrates encompass a vast diversity of organisms, including molluscs, annelids (like earthworms), sponges, and various types of worms, many of which play vital roles in soil health, decomposition, nutrient cycling, and aquatic food webs epo.orggoogleapis.comgoogle.com. While this compound was historically used as an acaricide, targeting arthropod pests, specific non-target effects on other invertebrate groups have not been detailed in the provided search results herts.ac.ukgoogleapis.comgcwgandhinagar.comfrontiersin.orgbyjus.com. Therefore, the extent of its influence on the population dynamics or ecological services (e.g., soil aeration, organic matter breakdown, water purification) performed by non-arthropod invertebrates remains largely unexplored in the accessible information.

Influence on Plant Physiology and Growth Dynamics

Aquatic Ecosystem Perturbations

This compound is classified as "Very toxic to aquatic life with long lasting effects" (H410) and is categorized as "Hazardous to the aquatic environment (acute) - category 1" and "Hazardous to the aquatic environment (chronic) - category 1" nih.gov. This classification indicates a significant environmental concern regarding its presence in aquatic environments and its potential for severe, long-term adverse impacts on aquatic organisms nih.govontosight.ai. The compound is also noted as a respiration inhibitor and an uncoupler of oxidative phosphorylation, suggesting a broad mechanism of toxicity that could affect various aquatic life forms herts.ac.uk. However, detailed research findings providing specific data on the community-level responses of aquatic organisms to this compound are not available in the provided search results.

Zooplankton Dynamics and Trophic Cascades

Detailed research findings on the specific effects of this compound on zooplankton dynamics and subsequent trophic cascades are not provided in the available search results. Zooplankton are crucial components of aquatic ecosystems, linking primary producers (algae/phytoplankton) to higher trophic levels, including fish frontiersin.orgwaterquality.gov.aueuropa.eu. Their abundance, diversity, and community structure are sensitive to environmental changes and chemical stressors europa.euwaterquality.gov.aueuropa.eu. Given the general classification of this compound as "very toxic to aquatic life," it is plausible that it could impact zooplankton populations. However, specific studies detailing observed changes in zooplankton species composition, population density, reproductive rates, or their role in trophic cascades due to this compound exposure are not found in the current search.

Ichthyological Responses and Population-Level Effects

Specific, detailed research findings or data tables concerning the ichthyological responses and population-level effects of this compound are not available in the consulted literature. Fish populations are susceptible to various chemical pollutants, which can affect their survival, growth, reproduction, and behavior. While the compound is broadly classified as "very toxic to aquatic life," the precise impacts on different fish species, including acute toxicity levels (e.g., LC50 values), chronic effects, or observed population declines directly attributable to this compound, are not detailed in the provided search results.

Avian and Mammalian Wildlife Responses to Environmental this compound Exposure (Excluding Clinical Human)

Research on the direct environmental exposure effects of this compound on avian and mammalian wildlife is not widely documented in readily accessible scientific literature. The compound, identified as methyl [2-(6-methylheptyl)-4,6-dinitrophenyl] carbonate, is a C-nitro compound uni.lunih.gov. Despite the general understanding that various environmental stressors and contaminants can adversely affect organismal behavior and subsequent ecological outcomes in terrestrial and aquatic ecosystems, specific studies detailing such impacts from this compound on non-target avian and mammalian species are limited.

Population-level Ecological Studies

Population ecology studies focus on the dynamics of species populations, including changes in size, distribution, and density over time, and the factors influencing these changes. These studies are crucial for understanding the long-term implications of environmental contaminants on wildlife. However, specific population-level ecological studies investigating the effects of this compound exposure on avian or mammalian wildlife populations are not extensively reported in the available scientific literature. Consequently, detailed research findings or data tables illustrating population changes, such as alterations in birth rates, survival, immigration, or emigration, directly attributable to this compound in these species, are not available.

Behavioral Ecotoxicology in Non-Human Species

Reproductive and Developmental Ecology in Wildlife

Reproductive and developmental ecology examines how environmental factors influence the reproductive success and developmental processes of organisms within their natural habitats. This includes investigating aspects like fecundity, offspring survival, and the occurrence of developmental abnormalities. Despite the general recognition that chemicals can affect developmental biology, detailed research findings specifically on the reproductive and developmental effects of this compound on avian and mammalian wildlife are not present in the accessible scientific literature. As such, information regarding impacts on egg viability, offspring development, reproductive output, or any observed malformations directly linked to this compound exposure in these wildlife groups cannot be provided.

Molecular and Cellular Mechanisms of Action of Dinocton 6

Interaction with Cellular Respiration Pathways

The interaction of Dinocton 6 with cellular respiration pathways is characterized by a dual effect: direct inhibition of electron transport and uncoupling of the proton gradient. These actions collectively disrupt the cell's ability to efficiently generate ATP, leading to significant energetic dysfunction wikipedia.orgaopwiki.orgnih.gov.

While primarily known as an uncoupler, this compound, or its close structural analogues like 4,6-dinitro-o-cresol (B1670846) (DNOC), can also directly inhibit specific complexes within the mitochondrial electron transport chain, particularly at higher concentrations wikipedia.org. The electron transport chain comprises four main protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane, which facilitate the transfer of electrons and pump protons into the intermembrane space, creating an electrochemical gradient researchgate.netarxiv.orgmdpi.com.

Research on structurally related dinitrophenol compounds, such as DNOC, indicates an inhibitory effect on succinate (B1194679) dehydrogenase (Complex II) at concentrations exceeding 50 µM wikipedia.org. Complex II, also known as succinate-ubiquinone oxidoreductase, is crucial for channeling electrons from succinate to the ubiquinone pool of the ETC aopwiki.org. Inhibition of this complex impedes the flow of electrons and, consequently, reduces the generation of the proton gradient necessary for ATP synthesis aopwiki.org. Broader classifications of "dinocton" have also implicated it as an inhibitor of mitochondrial Complex I and Complex III electron transport arxiv.org.

The table below summarizes the observed effects of DNOC, a structural analogue, on mitochondrial respiration at varying concentrations:

| Concentration Range | Observed Effect on Respiration | Impact on Succinate Dehydrogenase (Complex II) | Primary Mechanism | Citation |

| 10-50 µM | Increased succinate-supported respiration | No direct inhibition noted | Uncoupling of oxidative phosphorylation | wikipedia.org |

| > 50 µM | Inhibition of succinate-supported respiration | Decrease in activity observed | Inhibition of electron transport | wikipedia.org |

While the inhibitory effects of this compound on mitochondrial enzymes are evident, detailed kinetic studies specifically characterizing its interaction with individual electron transport chain complexes (e.g., determination of inhibition constants like Ki, or analysis of competitive, non-competitive, or uncompetitive inhibition modes) are not extensively documented in the available literature aopwiki.org. General principles of enzyme kinetics would apply, where inhibitors bind to enzymes and reduce their catalytic activity, affecting parameters such as maximum reaction velocity (Vmax) and substrate affinity (Km). The absence of specific kinetic data for this compound necessitates further research to fully elucidate the precise nature of its enzyme-inhibitor interactions within the mitochondrial ETC.

A hallmark mechanism of this compound is its potent uncoupling activity, which separates the process of electron transport from ATP synthesis wikipedia.orgresearchgate.net. In normal oxidative phosphorylation, the energy released from electron transport is harnessed to pump protons across the inner mitochondrial membrane, creating an electrochemical proton gradient (proton-motive force) nih.gov. This gradient is then utilized by ATP synthase to drive the synthesis of ATP from ADP and inorganic phosphate (B84403) nih.gov.

This compound, as a protonophore, acts by increasing the permeability of the inner mitochondrial membrane to protons wikipedia.org. Protonophores are typically lipophilic weak acids that can traverse the hydrophobic lipid bilayer in both their protonated (neutral) and deprotonated (anionic) forms. This allows them to shuttle protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase nih.gov.

The protonophoric activity of compounds like DNOC, a structural analogue of this compound, has been demonstrated by their ability to induce mitochondrial swelling in hyposmotic K+-acetate medium, indicating an increase in membrane permeability wikipedia.org. At uncoupling concentrations, DNOC also leads to non-specific membrane permeabilization, as evidenced by mitochondrial swelling in isosmotic sucrose (B13894) medium when mitochondria are loaded with Ca2+ wikipedia.org. This uncontrolled proton leak dissipates the proton electrochemical gradient, rendering it unavailable for ATP synthesis wikipedia.orgaopwiki.orgnih.gov.

Uncoupling Mechanisms of Oxidative Phosphorylation

Neurotoxicological Mechanisms in Invertebrate Systems

Invertebrate nervous systems serve as valuable models for elucidating the mechanisms of action of various toxic chemicals due to their relative simplicity and well-understood physiological characteristics. nih.gov As an acaricide, this compound is active against mites, which are invertebrates. herts.ac.ukontosight.ai While invertebrates are known to exhibit neurotoxic effects from various pollutants, including alterations in neuronal membrane permeability and disruptions in neurotransmitter systems nih.govnih.gov, specific detailed research findings on the neurotoxicological mechanisms of this compound itself in invertebrate systems are not extensively documented in the publicly available literature from the provided search results.

Ion Channel Modulation

Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes, playing a critical role in the rapid communication and electrical signaling within excitable cells, such as neurons and muscle cells. escholarship.orgnih.govmdpi.com Modulation of these channels can profoundly influence neuronal excitability, the generation of action potentials, and the propagation of nerve impulses. nih.govescholarship.org While various toxins, including small molecules, are known to target and alter ion channel function escholarship.orgmdpi.commdpi.com, specific data detailing the direct modulation of ion channels by this compound in invertebrate systems is not available in the provided search results.

Neurotransmitter System Disruption

Neurotransmitters are chemical messengers released by neurons that transmit signals across synapses to affect other cells, including other neurons, glands, or muscle cells. kenhub.comwikipedia.org These molecules are essential for a wide array of physiological functions, including cognition, emotion, and motor control. kenhub.commdpi.com Disruptions in neurotransmitter homeostasis or signaling pathways can lead to various neurological dysfunctions. mdpi.comnih.govclevelandclinic.org Common neurotransmitters include acetylcholine, norepinephrine, dopamine, gamma-aminobutyric acid (GABA), and glutamate. kenhub.comclevelandclinic.org However, specific research findings directly linking this compound to the disruption of particular neurotransmitter systems in invertebrate models are not detailed in the provided search results.

Receptor Binding and Signaling Pathway Modulation

Receptor binding is a fundamental process where a chemical compound interacts with specific protein receptors on or within a cell, initiating a cascade of intracellular events known as signaling pathways. These pathways mediate diverse cellular responses. researchgate.netfrontiersin.orgexplorationpub.comresearchgate.netnih.gov While many biologically active compounds exert their effects through specific receptor interactions and subsequent modulation of signaling pathways, comprehensive data specifically detailing the direct receptor binding profiles or the modulation of distinct signaling pathways by this compound are not available in the provided search results.

Gene Expression Profiling and Proteomic Responses in Model Organisms

Gene expression profiling involves measuring the activity of thousands of genes simultaneously, typically at the messenger RNA (mRNA) level, to understand how cells respond to different conditions or stimuli. nih.govthermofisher.com Proteomics, on the other hand, is the large-scale study of proteins, including their expression levels, modifications, and interactions, providing insights into the functional state of a cell or organism. nih.govbiorxiv.orgresearchgate.net These advanced techniques are crucial for identifying gene regulation events and potential targets for intervention. nih.gov Despite the utility of these methods in toxicology and mechanistic studies biorxiv.orgnih.gov, specific research findings on the impact of this compound on gene expression profiling or proteomic responses in any model organism are not detailed in the provided search results.

Structure-Activity Relationships (SAR) in Mechanistic Context

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological or mechanistic activity. escholarship.orgbcpabd.com this compound is chemically classified as a dinitrophenol derivative. herts.ac.uk The dinitrophenol class of compounds is well-known for its ability to uncouple oxidative phosphorylation by acting as protonophores, thereby disrupting the proton gradient across mitochondrial membranes. herts.ac.uk This characteristic defines a fundamental mechanistic SAR for this compound within its chemical class. However, detailed SAR studies exploring how specific structural modifications of this compound might alter its precise mechanistic effects, beyond the general dinitrophenol activity, are not available in the provided search results.

Advanced Analytical Methodologies for Dinocton 6 Detection and Quantification

Validation Parameters for Analytical Procedures

Specificity

Specificity is the ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components slideshare.netelementlabsolutions.comeuropa.eu. For Dinocton 6, a specific method would ensure that the signal measured is solely attributable to this compound and not to any co-eluting substances or interfering compounds within the sample matrix. This is typically tested by analyzing samples containing the analyte along with potential interferences and demonstrating that the method can differentiate and quantify the analyte without bias elementlabsolutions.com.

Accuracy

Accuracy expresses the closeness of agreement between the value found by the analytical procedure and the accepted true value or a reference value slideshare.netelementlabsolutions.comeuropa.eu. It is typically reported as percent recovery of a known added amount of analyte in the sample or as the difference between the mean and the accepted true value, along with confidence intervals europa.eu. For this compound, accuracy would be assessed by analyzing samples spiked with known concentrations of this compound and comparing the measured concentrations to the spiked amounts.

Precision

Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions slideshare.netelementlabsolutions.comeuropa.eu. Precision can be evaluated at different levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time, usually by the same analyst with the same equipment researchgate.neteuropa.eu.

Intermediate Precision: This considers variations within the same laboratory, such as different days, different analysts, or different equipment europa.eu.

Reproducibility: This evaluates the precision between different laboratories researchgate.net.

For this compound analysis, precision studies would involve multiple replicate analyses of samples containing this compound at various concentrations to determine the variability of the results, often expressed as relative standard deviation (RSD) demarcheiso17025.com.

Sensitivity

Sensitivity, in the context of analytical method validation, refers to the ability of the method to detect and/or quantify the analyte at low concentrations slideshare.netelementlabsolutions.com. Two key parameters define sensitivity:

Detection Limit (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions slideshare.netresearchgate.net.

Quantitation Limit (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision under the stated experimental conditions slideshare.netresearchgate.netdemarcheiso17025.com.

For this compound, determining the LOD and LOQ is crucial for understanding the lowest levels at which the compound can be reliably identified and measured in various matrices.

Linearity

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range slideshare.neteuropa.eu. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity europa.eu. Linearity is typically established by analyzing a series of standards with known concentrations of the analyte and plotting the instrument response versus the concentration demarcheiso17025.com. For this compound, a linear calibration curve would be essential for accurate quantification across its expected concentration range. The correlation coefficient () is a common measure of linearity, with values typically expected to be ≥ 0.999 for good linearity demarcheiso17025.com.

Robustness

Robustness is a measure of the analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters gsconlinepress.comelementlabsolutions.comeuropa.eu. It provides an indication of the method's reliability during normal usage elementlabsolutions.com. For this compound analysis, robustness studies might involve intentionally varying parameters such as mobile phase composition, pH, column temperature, or flow rate (in chromatographic methods) and observing the impact on the analytical results gsconlinepress.comelementlabsolutions.com. A robust method would show minimal variation in results despite these minor changes, indicating its suitability for routine use in different laboratory settings or under slightly varying conditions.

Data Tables: As noted, specific detailed research findings and data tables for the validation parameters of analytical procedures for this compound are not available from the conducted search. Therefore, no interactive data tables can be generated at this time.

Evolutionary Biology of Resistance and Adaptation to Dinocton 6

Genetic Basis of Resistance Development in Target Species

Resistance to fungicides, particularly those with a single site of action like Dinocton 6 (which targets oxidative phosphorylation), often arises from genetic alterations within target populations au.dk. These genetic changes can lead to modifications in the fungicide's target site or to enhanced detoxification capabilities.

Target-Site Resistance (TSR): For compounds that inhibit specific biochemical pathways, such as the disruption of the proton gradient in oxidative phosphorylation by dinitrophenols, resistance can emerge through mutations in the genes encoding the target proteins. These mutations can alter the binding site of the fungicide, reducing its affinity and thus its inhibitory effect au.dkpjoes.com. For instance, alterations in mitochondrial components involved in respiration could potentially confer resistance to uncouplers.

Gene Duplication and Overexpression: In some cases, resistance can develop through the duplication or overexpression of genes encoding the target protein, leading to an increased amount of the target that the fungicide must overcome pjoes.comgrowertalks.comdoi.org. Alternatively, overexpression of genes involved in detoxification pathways can also lead to resistance.

The recessive nature of some target-site resistance mutations, along with potential fitness costs, can influence the rate at which resistance evolves and spreads within a population growertalks.com.

Biochemical Mechanisms of Detoxification and Sequestration in Resistant Organisms

Organisms develop various biochemical mechanisms to mitigate the effects of xenobiotics like this compound. These mechanisms primarily involve detoxification and, in some instances, sequestration.

Metabolic Detoxification: This is a common non-target-site resistance (NTSR) mechanism where enzymes metabolize or inactivate the chemical compound before it reaches its target site pjoes.comgrowertalks.com. Key enzyme systems involved in xenobiotic metabolism include:

Cytochrome P450 monooxygenases (P450s): These enzymes are crucial in oxidizing a wide range of organic compounds, often rendering them less toxic or more water-soluble for excretion pjoes.comgrowertalks.comgoogle.comnih.gov.

Esterases: These enzymes hydrolyze ester bonds, which are present in this compound's chemical structure (methyl carbonate) herts.ac.ukpjoes.comnih.gov.

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic centers on xenobiotics, facilitating their detoxification and excretion google.comnih.gov.

An increase in the activity or expression of these detoxification enzymes can lead to enhanced breakdown of this compound, thereby reducing its effective concentration at the site of action.

Sequestration and Reduced Uptake/Increased Efflux: While less commonly detailed for dinitrophenol fungicides specifically, general mechanisms of resistance can include the reduced uptake of the compound into the cell or organism, or active efflux pumps that transport the compound out of the cell doi.orgnih.govufl.edu. This prevents the toxic molecule from accumulating to inhibitory levels at its target site.

Ecological and Evolutionary Dynamics of Resistance Spread

The spread of resistance to chemical compounds like this compound within a population is influenced by a combination of ecological and evolutionary factors.

Selection Pressure: Continuous and widespread use of a single-mode-of-action fungicide creates strong selective pressure, favoring individuals with pre-existing or newly acquired resistance alleles au.dkafren.com.au. The higher the selection pressure, the faster resistance is likely to develop and spread.

Population Biology of Target Species: Factors such as the reproductive rate, generation time, and population size of the target organism significantly impact resistance evolution. Organisms with short generation times and high reproductive rates can evolve resistance more rapidly au.dk.

Gene Flow and Dispersal: The movement of resistant individuals or resistance-conferring genetic elements (e.g., through spores in fungi or migration of resistant pests) can facilitate the spread of resistance across wider geographical areas bcpcpesticidecompendium.orgresearchgate.net.

Fitness Costs: While resistance mechanisms provide a survival advantage in the presence of the fungicide, they can sometimes incur a fitness cost in the absence of the chemical. If resistant individuals are less fit (e.g., reproduce slower or are less competitive) in an untreated environment, this can slow the spread of resistance growertalks.com. However, if the fitness cost is low or absent, resistance can become fixed in the population.

The general pattern of fungicide resistance development often involves an initial period of low resistance, followed by a rapid increase once resistant strains become dominant due to repeated applications au.dk.

Cross-Resistance Patterns with Related Chemical Structures

Cross-resistance occurs when resistance to one chemical compound confers resistance to other compounds, typically those with similar chemical structures or modes of action pjoes.com.

Within Dinitrophenol Fungicides: As this compound belongs to the dinitrophenol fungicide group (FRAC MoA class 29), it is plausible that resistance developed against this compound could confer cross-resistance to other dinitrophenol compounds that act as respiration inhibitors and uncouplers of oxidative phosphorylation herts.ac.ukufl.eduafren.com.au. This is because they share a common biochemical target site and mechanism of toxicity.

Metabolic Cross-Resistance: If resistance is mediated by broad-spectrum detoxification enzymes (e.g., P450s, esterases, GSTs), these enzymes might metabolize other chemically similar compounds or even compounds with different modes of action, leading to metabolic cross-resistance pjoes.com. This type of cross-resistance is less specific to a particular chemical class but rather to the metabolic pathways involved in their breakdown.

Lack of Cross-Resistance to Unrelated Classes: Conversely, resistance to this compound, based on its specific mode of action, would generally not be expected to confer cross-resistance to fungicides or pesticides with entirely different modes of action (e.g., cell wall synthesis inhibitors, chitin (B13524) synthesis inhibitors, or nerve agents) doi.orgufl.eduafren.com.au.

Understanding these cross-resistance patterns is crucial for resistance management strategies, particularly in agricultural settings where rotation of different fungicide groups is recommended to delay the onset and spread of resistance au.dkafren.com.au.

Historical Regulatory Context and Policy Implications of Dinocton 6 Management

Evolution of International Chemical Control Frameworks Regarding Organochlorines

The mid-20th century saw a rapid expansion in the use of synthetic organic pesticides, initially celebrated for their broad-spectrum effectiveness in agriculture www.csiro.aupitchcare.com. However, concerns regarding their persistence, residual toxicity, and indiscriminate effects on non-target organisms soon emerged www.csiro.auoup.comadlonlinecourses.com. This growing awareness, significantly amplified by publications like Rachel Carson's "Silent Spring" in 1962, spurred a global movement towards more stringent chemical control epa.govcenterforfoodsafety.orgepa.govuchicago.edutandfonline.com.

While Dinocton 6 is not an organochlorine, the regulatory frameworks established for problematic pesticides, including organochlorines, provided a template for managing other hazardous compounds. Key international initiatives include:

The International Code of Conduct on the Distribution and Use of Pesticides (later, the International Code of Conduct on Pesticide Management): Adopted by the Food and Agriculture Organization (FAO) in 1985 and subsequently revised in 2002 and 2013, this code introduced principles for responsible pesticide management, including the Prior Informed Consent (PIC) procedure who.int. This framework aimed to address the global trade and use of hazardous pesticides.

The Rotterdam Convention: This multilateral treaty, which came into force in 2004, established a legally binding PIC procedure for certain hazardous chemicals and pesticides in international trade. Dinocton is listed under the Rotterdam Convention, signifying its recognition as a chemical for which international trade requires prior informed consent from importing countries pic.int. This inclusion reflects a global consensus on the need to control its cross-border movement due to its hazardous properties.

The Stockholm Convention on Persistent Organic Pollutants (POPs): While this compound is not explicitly listed as a POP under this convention, the Stockholm Convention, which entered into force in 2004, represents a landmark effort to ban or restrict the production and use of persistent organic pollutants, exemplified by many organochlorines like DDT epa.gov. The principles underlying this convention, focusing on persistence, bioaccumulation, and long-range transport, influenced the broader regulatory philosophy for other environmentally concerning pesticides, including dinitrophenols.

These international frameworks collectively aimed to harmonize regulatory standards, promote information exchange, and ensure that countries, particularly developing ones, had the capacity to manage the risks associated with hazardous pesticides.

National Regulatory Trajectories and Historical Risk Assessment Methodologies (excluding current safety data)

At the national level, the regulation of pesticides underwent significant transformations, shifting from a focus predominantly on agricultural efficacy to one encompassing environmental protection and public health oup.comuark.edu. In the United States, for instance, the early 1970s saw a pivotal shift with the establishment of the Environmental Protection Agency (EPA) in 1970, which took over pesticide regulatory powers from the U.S. Department of Agriculture oup.comcenterforfoodsafety.orgepa.gov. This change marked a transition from a predominantly economic regulatory model to a more socially oriented one oup.com.

Historical risk assessment methodologies for pesticides, including dinitrophenols like this compound, evolved considerably. Initially, assessments often relied on acute toxicity tests at high doses oup.com. However, as scientific understanding advanced, the scope of risk assessment expanded to consider broader environmental and human health impacts, including chronic effects and ecological consequences oup.comnih.govepa.gov. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the U.S., significantly amended in 1972, mandated that the EPA consider a pesticide's adverse impacts on the environment and human health for registration and re-registration, moving beyond mere labeling laws centerforfoodsafety.orguark.edu.

For this compound, its classification and labeling in the European Union (EU) in 2001 (Commission Directive 2001/59/EC) provides a historical snapshot of national/regional regulatory action, indicating specific risk and safety phrases europa.eueuropa.eu. This aligns with the broader trend of increasingly detailed hazard identification and risk characterization for chemical substances.

Historical pesticide risk assessment generally followed a four-step process:

Hazard Identification: Determining if a substance could cause harm and under what circumstances epa.gov.

Dose-Response Assessment: Examining the numerical relationship between exposure levels and observed effects epa.gov.

Exposure Assessment: Evaluating the frequency, timing, and levels of contact with the substance epa.gov.

These methodologies, while evolving, laid the groundwork for decisions regarding the approval, restriction, or withdrawal of pesticides like this compound.

Economic and Societal Ramifications of Historical Regulatory Decisions

The historical regulatory decisions concerning pesticides, including the eventual restrictions or bans on compounds like this compound, had multifaceted economic and societal ramifications.

Economic Impacts: Bans on pesticide use, while driven by environmental and health concerns, could lead to economic consequences for the agricultural sector. These impacts often included:

Reduced Production and Higher Prices: Without effective substitutes, the withdrawal of a pesticide could result in decreased crop yields and increased production costs, potentially leading to higher food prices for consumers nih.govtamu.edumdpi.com.

Income Redistribution: Regulatory changes could redistribute income among agricultural producers, favoring those who could adapt to new pest management strategies or find effective alternatives nih.govtamu.edu.

Increased Costs for Innovation: The heightened regulatory scrutiny and the demand for safer alternatives increased the research and development costs for new chemical compounds, potentially slowing the introduction of novel pest control solutions www.csiro.au.

Societal Ramifications: Societally, these historical decisions reflected and further fueled a growing public awareness and concern about environmental degradation and human health impacts from chemical exposure www.csiro.auoup.comadlonlinecourses.comepa.govcenterforfoodsafety.orgepa.govuchicago.edutandfonline.combeyondpesticides.orgresearchgate.net.

Shift in Public Perception: The widespread public concern, notably after "Silent Spring," transformed the perception of pesticides from "miracle chemicals" to substances requiring careful scrutiny and control pitchcare.comepa.gov.

Emergence of Alternative Practices: The challenges posed by chemical resistance and the adverse effects of broad-spectrum pesticides spurred the development and adoption of alternative pest management approaches, such as Integrated Pest Management (IPM), which emphasizes a combination of cultural, physical, biological, and chemical methods, with chemical controls as a last resort beyondpesticides.orgwww.csiro.au. This represented a significant societal shift in agricultural practices.

Increased Demand for Transparency and Accountability: Regulatory changes fostered a demand for greater transparency in chemical approval processes and increased accountability for manufacturers and users regarding environmental and health outcomes.

Scientific Underpinnings of Past Regulatory Changes and Policy Shifts

The historical regulatory changes and policy shifts concerning pesticides were fundamentally underpinned by advancements in scientific understanding and the accumulation of research findings.

Understanding of Persistence and Bioaccumulation: Early scientific investigations, particularly into organochlorines like DDT, revealed their persistence in the environment and their tendency to bioaccumulate in the food chain adlonlinecourses.comepa.govepa.govtandfonline.com. This understanding, while directly related to organochlorines, set a precedent for scrutinizing other compounds for similar environmental behaviors. This compound, as a dinitrophenol, has its own specific environmental fate and toxicity profile that would have been elucidated through scientific study.

Evolving Toxicology and Ecotoxicology: Progress in toxicology and ecotoxicology provided the scientific basis for identifying and quantifying the adverse effects of pesticides on human health and ecosystems oup.comuchicago.edutandfonline.com. Studies moved beyond acute toxicity to investigate chronic effects, reproductive impacts, and broader ecological disruptions epa.govuchicago.edu. The understanding of Dinocton's mode of action as an uncoupler of oxidative phosphorylation, for instance, would have been a key scientific finding informing its hazard assessment herts.ac.uk.

Pesticide Resistance: The scientific observation of pests developing resistance to chemical treatments highlighted the limitations of relying solely on chemical control and underscored the need for diversified pest management strategies www.csiro.aubeyondpesticides.orgwww.csiro.au. This scientific reality contributed to the push for IPM and more sustainable agricultural practices.

Data from Monitoring and Surveillance: Continuous monitoring of pesticide residues in food, water, and the environment, along with epidemiological studies on exposed populations, provided critical data that informed regulatory decisions and policy adjustments over time researchgate.net.

The interplay of these scientific findings, public advocacy, and policy responses led to the gradual tightening of chemical control frameworks, moving towards a more precautionary and comprehensive approach to pesticide management.

Future Research Directions and Emerging Paradigms for Dinocton 6 Studies

Unresolved Questions in Environmental Fate and Persistence

Future research should focus on elucidating the complete degradation pathways of Dinocton 6 in different environmental matrices, including soil, water, and air. This would involve investigating processes such as:

Biodegradation: Identifying specific microbial communities and enzymatic mechanisms responsible for the breakdown of this compound in soil and aquatic systems researchgate.net.

Hydrolysis: Determining the rate and products of hydrolysis under varying pH and temperature conditions.

Photodegradation: Assessing the compound's stability and transformation products under exposure to sunlight.

Sorption and Leaching: Quantifying its adsorption to soil particles and potential for leaching into groundwater.

Volatilization: Evaluating its potential to volatilize from surfaces into the atmosphere.

Establishing precise half-lives of this compound in diverse environmental settings (e.g., different soil types, aquatic environments) is a critical unresolved question. Such data are essential for predicting its long-term presence and potential for accumulation or long-range transport in ecosystems.

Deeper Elucidation of Non-Target Ecological Effects

Pesticides, by their nature, are designed to affect biological systems, and a significant concern revolves around their unintended impacts on non-target organisms and the broader ecosystem frontiersin.orgmdpi.com. While general discussions on the ecological effects of pesticides on non-target species exist, comprehensive and specific studies on this compound's non-target ecological effects are notably limited epa.gov.

Future research must prioritize a deeper elucidation of how this compound affects a wide range of non-target organisms across different trophic levels and environmental compartments. Key areas of investigation include:

Aquatic Ecosystems: Detailed studies on its toxicity to aquatic invertebrates (e.g., insects, crustaceans) and vertebrates (e.g., fish), including chronic and sub-lethal effects on reproduction, development, and behavior.

Soil Ecosystems: Assessing impacts on soil microorganisms crucial for nutrient cycling, as well as on soil invertebrates like earthworms, which are indicators of soil contamination mdpi.com.

Terrestrial Non-Target Organisms: Investigating effects on beneficial insects (e.g., pollinators, natural enemies of pests), wild plants, and other wildlife that may be exposed through direct contact, dietary intake, or contaminated environments frontiersin.orgresearchgate.net.

Ecosystem Function: Moving beyond individual species effects to understand potential impacts on ecosystem services, such as pollination, decomposition, and nutrient cycling.

Such studies should ideally move beyond laboratory conditions to mesocosm and field-scale assessments to capture the complexity of real-world exposures and interactions frontiersin.org.

Mechanistic Insights from Advanced Omics Technologies (e.g., Genomics, Metabolomics)

Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for understanding the molecular mechanisms by which chemical compounds interact with biological systems technologynetworks.comresearchgate.netmdpi.comnih.govuab.edunih.govfrontiersin.orgnih.govmedrxiv.orgrsc.org. These technologies can provide unprecedented insights into gene expression changes, protein alterations, and metabolic pathway disruptions induced by chemical exposure.

Currently, there is a significant research gap in the application of these advanced omics technologies to this compound. Future research should leverage these powerful tools to gain mechanistic insights into its action:

Genomics and Transcriptomics: Investigating changes in gene expression profiles in exposed organisms to identify affected biological pathways and potential molecular targets.

Proteomics: Analyzing alterations in protein abundance and modification to understand direct protein interactions or downstream effects of exposure.

Metabolomics: Characterizing changes in endogenous metabolite profiles to identify metabolic pathways perturbed by this compound, which could serve as biomarkers of exposure or effect mdpi.comnih.govmedrxiv.org.

Multi-omics Integration: Combining data from multiple omics platforms to build a more holistic and comprehensive understanding of cellular and physiological responses to this compound exposure technologynetworks.comresearchgate.netmdpi.comnih.govfrontiersin.org. This integrated approach can help identify novel biomarkers and potential targets for mitigating adverse effects.

Development of Novel Remediation Strategies for Contaminated Environments

The presence of persistent chemical compounds like this compound in the environment necessitates the development of effective remediation strategies for contaminated sites. While general approaches for pesticide remediation exist, specific novel strategies tailored for this compound contamination are not well-documented researchgate.netscribd.comresearchgate.net.

Future research should focus on developing and optimizing innovative remediation technologies for environments contaminated with this compound. This includes exploring:

Enhanced Bioremediation: Investigating the potential of specific microbial strains or consortia to degrade this compound, potentially through bioaugmentation or biostimulation techniques researchgate.net. This could also involve genetic engineering of microbes for enhanced degradation capabilities researchgate.net.

Phytoremediation: Exploring the use of plants to absorb, degrade, or stabilize this compound in soil or water.

Advanced Oxidation Processes (AOPs): Developing and optimizing chemical oxidation methods (e.g., Fenton, photocatalysis, ozonation) for the efficient breakdown of this compound into less harmful byproducts.

Nanoremediation: Investigating the application of nanomaterials for the adsorption or catalytic degradation of this compound in contaminated matrices scribd.com.